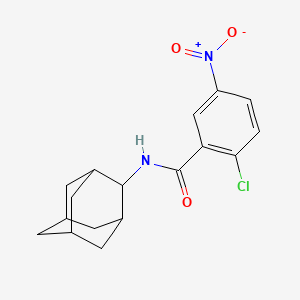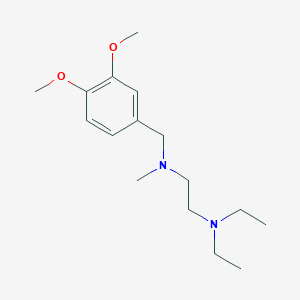![molecular formula C15H13Cl2NO2S B5758381 N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5758381.png)
N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a thioamide derivative of acetanilide and is known for its unique chemical properties, which make it an ideal candidate for scientific research.
Mécanisme D'action
The mechanism of action of CMPT involves its binding to the active site of PTP1B, which leads to the inhibition of its activity. This, in turn, results in the activation of insulin signaling pathways, leading to improved glucose uptake and metabolism.
Biochemical and Physiological Effects:
Studies have shown that CMPT has significant biochemical and physiological effects, including improved glucose tolerance, increased insulin sensitivity, and reduced blood glucose levels. Additionally, CMPT has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMPT is its high selectivity for PTP1B, which makes it an ideal candidate for the study of insulin signaling pathways. However, one of the limitations of CMPT is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are several future directions for the study of CMPT, including the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with other enzymes and proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of CMPT and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide, or CMPT, is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selectivity for PTP1B and its biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its potential and to explore its interactions with other enzymes and proteins.
Méthodes De Synthèse
The synthesis of CMPT involves the reaction of 3-chloro-4-methoxyaniline and 4-chlorobenzenethiol in the presence of a strong base, such as potassium hydroxide, in a solvent such as dimethylformamide. The reaction is carried out under controlled conditions, and the product is purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
CMPT has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of focus has been its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of insulin signaling, and its inhibition has been shown to be effective in the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-14-7-4-11(8-13(14)17)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQHNOZPVPXVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)
![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)


![ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5758354.png)





